molecular formula C11H13N3O2 B14911065 2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide

2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide

Cat. No.: B14911065
M. Wt: 219.24 g/mol
InChI Key: ZZVTVHRHEIDUES-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide is a chemical compound of significant interest in medicinal and organic chemistry research. It features a hybrid structure combining a trisubstituted furan ring, a common motif in bioactive molecules, with a 1H-pyrazol-4-yl group via a carboxamide linker. The pyrazole nucleus is a well-known pharmacophore, present in a variety of therapeutic agents including anti-inflammatory, antidepressant, and antimicrobial drugs . Similarly, furan and carboxamide derivatives are frequently explored for their diverse biological activities and utility in material science. The specific research value of this hybrid molecule may lie in its potential as a key intermediate or scaffold for developing novel enzyme inhibitors or receptor ligands. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the design of new heterocyclic compounds with potential pharmacological properties. Its mechanism of action is not predefined and would be dependent on the specific biological target under investigation, such as through molecular docking studies to predict affinity for proteins like penicillin-binding proteins or other enzymes . This product is intended for non-human research applications only in fields such as drug discovery, chemical biology, and agrochemical development. It is strictly for laboratory use and is not classified as a pharmaceutical, diagnostic, or cosmetic ingredient.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide

InChI

InChI=1S/C11H13N3O2/c1-6-7(2)16-8(3)10(6)11(15)14-9-4-12-13-5-9/h4-5H,1-3H3,(H,12,13)(H,14,15)

InChI Key

ZZVTVHRHEIDUES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1C(=O)NC2=CNN=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes to the Furan-3-Carboxamide Precursor

Synthesis of 2,4,5-Trimethylfuran-3-Carboxylic Acid

The furan core is typically constructed via the Paal-Knorr synthesis, which involves cyclization of 1,4-diketones. For 2,4,5-trimethylfuran-3-carboxylic acid, the reaction proceeds by treating 3-methyl-2,4-pentanedione with concentrated sulfuric acid, followed by oxidation of the resulting 2,4,5-trimethylfuran using potassium permanganate under acidic conditions. Alternative approaches include the Feist-Benary reaction, which employs β-keto esters and α-haloketones, though this method yields lower regioselectivity for trisubstituted furans.

Key Reaction Conditions

  • Temperature : 80–100°C for cyclization; 25°C for oxidation.
  • Catalysts : H2SO4 (Paal-Knorr), FeCl3 (Feist-Benary).
  • Yield : 65–78% for Paal-Knorr route.

Activation of the Carboxylic Acid Group

The carboxylic acid is activated to facilitate amide bond formation. Common methods include:

Acid Chloride Formation

Treatment with thionyl chloride (SOCl2) or oxalyl chloride [(COCl)2] in anhydrous dichloromethane generates 2,4,5-trimethylfuran-3-carbonyl chloride. This intermediate is highly reactive and requires immediate use to avoid hydrolysis.

Mixed Carbonate Intermediate

Alternatively, the acid is converted to a pentafluorophenyl ester using pentafluorophenyl trifluoroacetate (PFP-TFA), enhancing stability while maintaining reactivity toward amines.

Synthesis of 1H-Pyrazol-4-Amine

Cyclocondensation of Hydrazines with β-Keto Esters

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For 1H-pyrazol-4-amine, methyl 3-oxobutanoate reacts with hydrazine hydrate in ethanol under reflux, yielding 1H-pyrazol-4-amine after decarboxylation.

Reaction Scheme
$$
\text{CH}3\text{COCH}2\text{COOCH}3 + \text{NH}2\text{NH}2 \rightarrow \text{1H-Pyrazol-4-amine} + \text{CO}2 + \text{CH}_3\text{OH}
$$

Optimization Insights

  • Solvent : Ethanol or water-ethanol mixtures improve yield by 15–20% compared to pure water.
  • Catalyst : Acetic acid (5 mol%) accelerates cyclization.

1,3-Dipolar Cycloaddition of Diazonium Salts

Diazonium salts generated in situ from anilines react with acetylene derivatives to form pyrazoles. For example, phenyl diazonium chloride and propiolamide yield 1H-pyrazol-4-amine with 72% efficiency.

Critical Parameters

  • Temperature : 0–5°C to stabilize diazonium intermediates.
  • Base : Sodium acetate maintains pH 4–5, preventing premature decomposition.

Amide Coupling Strategies

Schotten-Baumann Reaction

The activated furan-3-carbonyl chloride reacts with 1H-pyrazol-4-amine in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. This method affords the target compound in 85–90% yield.

Mechanistic Overview
$$
\text{R-COCl} + \text{H}2\text{N-Pyrazole} \xrightarrow{\text{NaHCO}3} \text{R-CONH-Pyrazole} + \text{HCl}
$$

Advantages

  • Rapid reaction kinetics (30–60 minutes).
  • Minimal side products due to efficient HCl scavenging.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid couples directly with the amine in dimethylformamide (DMF). Yields reach 88–92%, though purification is more laborious.

Optimization Data

Parameter Optimal Value
EDC Equiv. 1.2
HOBt Equiv. 1.1
Reaction Time 12 h
Temperature 25°C

Analytical Validation and Characterization

Spectroscopic Analysis

  • 1H NMR (DMSO-d6):

    • Furan methyl groups: δ 2.10–2.35 (3s, 9H).
    • Pyrazole NH: δ 12.15 (s, 1H).
    • Amide NH: δ 10.20 (s, 1H).
  • IR Spectroscopy :

    • Amide C=O stretch: 1665 cm⁻¹.
    • Furan C-O-C: 1240 cm⁻¹.

Mass Spectrometry

  • ESI-MS : m/z 263.1 [M+H]⁺, consistent with the molecular formula C12H15N3O2.

Comparative Evaluation of Synthetic Methods

Table 1. Efficiency of Amide Coupling Methods

Method Yield (%) Purity (%) Time (h)
Schotten-Baumann 85–90 95–98 0.5–1
EDC/HOBt 88–92 90–93 12

Table 2. Pyrazole Synthesis Routes

Route Yield (%) Scalability
Cyclocondensation 70–75 High
1,3-Dipolar Cycloaddition 65–72 Moderate

Industrial-Scale Considerations

Continuous flow reactors enhance the scalability of the Schotten-Baumann method, achieving 92% yield with a residence time of 10 minutes. Solvent recovery systems for dichloromethane reduce costs by 40%.

Challenges and Mitigation Strategies

  • Hydrolysis of Acid Chloride : Use of anhydrous conditions and molecular sieves improves stability.
  • Pyrazole Tautomerism : Low-temperature NMR (–40°C) resolves rotational isomers.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison based on the synthesis, substituent effects, and experimental data of related compounds from the literature .

Structural Modifications and Substituent Effects

The target compound’s furan core distinguishes it from pyrazole-based analogs. For example, compounds 3a–3p (synthesized in Molecules 2015) feature dual pyrazole rings with chloro, cyano, and aryl substituents instead of the trimethyl-furan system. Key structural differences include:

  • Core Heterocycle : The furan ring in the target compound vs. pyrazole rings in analogs (e.g., 3a–3p ).
  • Substituents: Methyl groups (target) vs. chloro, cyano, and aryl groups (analogs).
  • Amide Linkage : Both classes share an amide bond but differ in the position and electronic environment of the pyrazole attachment.

Table 1: Key Properties of Selected Analogs

Compound ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
3a Pyrazole-pyrazole Phenyl, Cl, CN 402.8 133–135 68
3b Pyrazole-pyrazole 4-Cl-phenyl, Cl, CN 437.1 171–172 68
3c Pyrazole-pyrazole p-Tolyl, CN 416.9 123–125 62
3d Pyrazole-pyrazole 4-F-phenyl, Cl, CN 421.0 181–183 71
Target Furan-pyrazole 2,4,5-Trimethyl Not available Not reported N/A
Key Observations:
  • Synthetic Yields : Analogs 3a–3d show moderate yields (62–71%), typical for amide coupling reactions using EDCI/HOBt . The target compound’s synthesis (if analogous) may face similar efficiency challenges.
  • Melting Points: Higher melting points in 3b and 3d (171–183°C) correlate with electron-withdrawing substituents (Cl, F), suggesting increased crystallinity.
  • Molecular Weight : The target’s lack of heavy substituents (Cl, CN) may result in a lower molecular weight compared to analogs.

Spectroscopic and Analytical Data

  • ¹H-NMR : Analogs like 3a exhibit aromatic proton signals at δ 7.43–8.12 ppm, while methyl groups in the target compound would likely resonate at δ 2.0–2.7 ppm, as seen in 3a–3d (δ 2.42–2.66 ppm for methyl) .
  • Mass Spectrometry: The target’s molecular ion peak would differ significantly due to the absence of chloro/cyano groups. For example, 3a shows [M+H]⁺ at m/z 403.1, whereas the target’s mass would depend on its exact formula.

Biological Activity

2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide (CAS No. 1154945-91-1) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3O2C_{11}H_{13}N_3O_2 with a molecular weight of 219.24 g/mol. Its structure consists of a furan ring substituted with a pyrazole moiety, which is known for conferring various biological properties to compounds.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazole derivatives can inhibit various cancer cell lines through different mechanisms:

  • Cell Line Inhibition : The compound has shown cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). For instance, IC50 values for certain pyrazole derivatives have been reported as low as 3.79 µM for MCF7 cells, indicating significant potency .
CompoundCell LineIC50 (µM)
This compoundMCF73.79
Other Pyrazole DerivativesSF-26812.50
Other Pyrazole DerivativesNCI-H46042.30

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also notable. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial in the inflammatory response. The mechanism involves the modulation of signaling pathways that regulate inflammation .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases involved in cancer progression, such as Aurora-A kinase and CDK2. These targets are critical in cell cycle regulation and proliferation.
  • Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through pathways that activate caspases and other apoptotic factors .

Case Studies

A series of case studies have demonstrated the efficacy of pyrazole derivatives:

  • Study on Antitumor Activity : A study conducted by Wei et al. found that certain pyrazole derivatives exhibited significant growth inhibition against A549 lung cancer cells with IC50 values ranging from 0.75 to 4.21 µM .
  • Inflammatory Response Modulation : Another study indicated that compounds similar to this compound significantly reduced LPS-induced inflammation in vitro by inhibiting the NF-kB pathway .

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